molecular formula C14H14N2O4S B8464457 (4-Methoxy-2,3,6-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone CAS No. 52928-08-2

(4-Methoxy-2,3,6-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone

Cat. No. B8464457
Key on ui cas rn: 52928-08-2
M. Wt: 306.34 g/mol
InChI Key: VGFKTIGBDMUHCV-UHFFFAOYSA-N
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Patent
US04006241

Procedure details

One gram of 5-nitrothiazole-2-carboxylic acid chloride in 10 ml. of methylene chloride is combined with 850 mg. of 2,3,5-trimethylanisole and then with 1.6 g. of aluminum chloride. After three hours of agitation at room temperature, the reaction mixture is poured on 50 ml. of 1N HCl and extracted with ethyl acetate. After drying of the solution and evaporating the solvent under vacuum, the crystalline residue is recrystallized from methanol/chloroform.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]([C:9](Cl)=[O:10])=[N:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][C:13]1[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[CH:15][C:14]=1[O:21][CH3:22].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:22][O:21][C:14]1[CH:15]=[C:16]([CH3:20])[C:17]([C:9]([C:7]2[S:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:6]=2)=[O:10])=[C:18]([CH3:19])[C:13]=1[CH3:12] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CN=C(S1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is poured on 50 ml
EXTRACTION
Type
EXTRACTION
Details
of 1N HCl and extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying of the solution
CUSTOM
Type
CUSTOM
Details
evaporating the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the crystalline residue is recrystallized from methanol/chloroform

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=C(C(=C(C(=O)C=2SC(=CN2)[N+](=O)[O-])C(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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